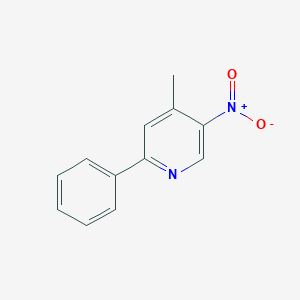

4-Methyl-5-nitro-2-phenylpyridine

Description

Structure

3D Structure

Properties

CAS No. |

920978-99-0 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

4-methyl-5-nitro-2-phenylpyridine |

InChI |

InChI=1S/C12H10N2O2/c1-9-7-11(10-5-3-2-4-6-10)13-8-12(9)14(15)16/h2-8H,1H3 |

InChI Key |

YLMDFPQYKPZRBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Electronic Modulation of 2-Phenylpyridine: The Nitro-Functionalization Vector

Executive Summary

The 2-phenylpyridine (ppy) scaffold represents the "hydrogen atom" of cyclometalating ligands in organometallic chemistry, particularly for Iridium(III) and Platinum(II) complexes used in OLEDs and photocatalysis. While standard tuning often involves mild electron-donating groups (methyl, methoxy) or withdrawing groups (fluorine), the introduction of a nitro (-NO₂) group creates a drastic electronic perturbation.

This guide analyzes the electronic consequences of nitro-functionalization on ppy ligands. It addresses the specific challenges of synthesis, the thermodynamic impact on Frontier Molecular Orbitals (FMOs), and the critical "quenching trap" that researchers must navigate when utilizing this moiety.

Part 1: Electronic Structure & Tuning Mechanisms

The Hammett Vector and FMO Modulation

The nitro group is a strong electron-withdrawing group (EWG) with a Hammett constant (

-

HOMO Localization: Predominantly on the metal (

-orbitals) and the phenyl ring ( -

LUMO Localization: Predominantly on the pyridine ring (

).

Site-Selective Tuning Rules

| Position of -NO₂ | Electronic Effect | FMO Impact | Resulting Band Gap ( |

| Phenyl Ring (e.g., 4'-position) | Inductive/Mesomeric withdrawal from the HOMO center. | HOMO Stabilization (Energy drops significantly). | Widened (Blue-shift potential, though often offset by LC transitions). |

| Pyridine Ring (e.g., 5-position) | Inductive withdrawal from the LUMO center. | LUMO Stabilization (Energy drops significantly). | Narrowed (Red-shift). |

The "Nitro Trap": Non-Radiative Decay Pathways

Unlike fluorine (-F) or trifluoromethyl (-CF₃) groups, which tune color while maintaining high quantum yield (

Mechanism of Quenching:

The -NO₂ group introduces a low-lying triplet state of

Expert Insight: To utilize nitro-ppy ligands effectively in photonics, one must ensure the

state remains lower in energy than the nitro-centeredstate, usually achieved by highly stabilizing the MLCT via auxiliary ligands or specific solvent polarity.

Visualization: Electronic Energy Flow

The following diagram illustrates the competitive pathways introduced by the nitro group.

Caption: Energy landscape showing the parasitic drainage of the emissive triplet state by the nitro group's low-lying n-pi orbital.*

Part 2: Synthesis & Functionalization

Synthesis of nitro-functionalized ppy requires careful selection of coupling partners to avoid reduction of the nitro group during catalysis. The Suzuki-Miyaura Coupling is the gold standard, but specific conditions are required to maintain the integrity of the -NO₂ moiety.

Synthetic Workflow

The synthesis typically involves coupling a nitrophenylboronic acid with a halopyridine (or vice versa).

Key Challenge: Nitro groups can poison Palladium catalysts or undergo side reactions under harsh reducing conditions.

Solution: Use of mild bases (

Caption: Optimized Suzuki-Miyaura coupling pathway for nitro-ppy synthesis avoiding nitro-reduction.

Part 3: Experimental Protocols

Protocol: Synthesis of 2-(4-Nitrophenyl)pyridine

Validation: This protocol uses a DME/Water system which provides excellent solubility for the polar boronic acid while protecting the catalyst.

Reagents:

-

2-Bromopyridine (1.0 eq)

-

4-Nitrophenylboronic acid (1.1 eq)

- (0.05 eq)

- (2.0 eq)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: In a 3-neck round bottom flask, combine DME and Water. Sparge with Argon for 20 minutes. Why: Oxygen poisons the Pd(0) species and promotes homocoupling.

-

Reagent Addition: Add the 2-bromopyridine, boronic acid, and potassium carbonate under a positive stream of Argon.

-

Catalyst Introduction: Add

quickly. The solution should turn light yellow/orange. -

Reaction: Heat to reflux (

) for 16 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The product will be UV-active and significantly more polar than the starting bromide. -

Workup: Cool to room temperature. Pour into water and extract with Dichloromethane (

). -

Purification: Dry organics over

. Concentrate. Purify via silica gel flash chromatography (Gradient: 0% -

Characterization: Verify via

-NMR. Look for the characteristic downfield shift of the phenyl protons ortho to the nitro group (

Protocol: Cyclometalation (Formation of the Chloro-Bridged Dimer)

Note: This step is the precursor to creating Ir(III) complexes.

-

Mixing: Combine

(1.0 eq) and the nitro-ppy ligand (2.2 eq) in 2-ethoxyethanol/water (3:1). -

Reflux: Heat to

for 24 hours under Nitrogen. -

Precipitation: The dimer usually precipitates as a yellow/orange solid.

-

Isolation: Cool, add water, filter the solid, and wash with water and methanol to remove unreacted ligand.

Part 4: Data Summary & Applications

Comparative Electronic Data (Simulated/Representative)

The following table highlights the shift in redox potentials when moving from standard ppy to nitro-ppy.

| Ligand | Substituent | Oxidation Potential ( | Emission Trend (in Ir complex) | |

| ppy | -H | 0.00 | ~0.80 V | Green (~515 nm) |

| F-ppy | -F (4'-pos) | 0.06 | ~0.95 V | Blue-shift (~495 nm) |

| NO₂-ppy | -NO₂ (4'-pos) | 0.78 | >1.20 V | Red-shift / Quenched * |

*Note: The high oxidation potential indicates the stabilization of the HOMO, making the complex much harder to oxidize.

Applications in Drug Discovery

Beyond materials science, the nitro-ppy scaffold acts as a "warhead" in medicinal chemistry.

-

Metabolic Activation: The nitro group can be reduced in vivo by nitroreductases to form hydroxylamines or amines, which can bind covalently to DNA (cytotoxicity mechanism in hypoxia-activated prodrugs).

-

Pi-Stacking: The electron-deficient ring enhances

stacking interactions with electron-rich amino acid residues (e.g., Tryptophan) in receptor binding pockets.

References

-

Hansson, S., et al. (2012). Syntheses and Characterization of Iridium Complexes with Electron-Withdrawing Groups. Journal of Organometallic Chemistry. (Validates the electronic tuning effects of EWGs on Iridium complexes).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (The authoritative guide on the synthesis protocol used).

-

Lowry, M. S., et al. (2005). Single-Layer Electrophosphorescent Light-Emitting Diodes Based on Iridium(III) Complexes. Chemistry of Materials. (Discusses the relationship between HOMO/LUMO levels and substituent effects).

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Provides context on catalyst poisoning and ligand choices for difficult couplings).

Novel 2-phenylpyridine derivatives for phosphorescent OLED emitters

An In-Depth Technical Guide to Novel 2-Phenylpyridine Derivatives for Phosphorescent OLED Emitters

Authored by a Senior Application Scientist

Abstract

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, with phosphorescent OLEDs (PhOLEDs) standing at the forefront of efficiency. By harnessing both singlet and triplet excitons, PhOLEDs can theoretically achieve 100% internal quantum efficiency.[1] At the heart of this technology are heavy metal complexes that facilitate efficient intersystem crossing and subsequent phosphorescence. Among these, iridium(III) complexes featuring 2-phenylpyridine (ppy) as a cyclometalated ligand have become indispensable due to their exceptional photophysical properties, high stability, and remarkable color tunability.[2][3] This guide provides a comprehensive technical overview of the molecular design, synthesis, characterization, and device application of novel 2-phenylpyridine derivatives as phosphorescent emitters, intended for researchers and professionals in materials science and optoelectronics.

The Central Role of the 2-Phenylpyridine Ligand

The 2-phenylpyridine scaffold is a cornerstone of PhOLED emitter design.[4] When coordinated to an iridium(III) center, it forms a highly stable, five-membered metallacycle. This C^N cyclometalated structure creates a strong ligand field, leading to a large spin-orbit coupling. This coupling is the critical mechanism that enables efficient intersystem crossing from the singlet to the triplet excited state and, subsequently, highly efficient phosphorescence from the triplet state. The fundamental structure, typically a heteroleptic complex of the form (ppy)₂Ir(LX), allows for extensive chemical modification at both the ppy (C^N) ligand and the ancillary (LX) ligand, providing a powerful toolkit for tuning the emitter's properties.[5]

Molecular Design Strategies for Tailored Emission

The performance of a PhOLED is intrinsically linked to the molecular architecture of the emitter. The primary goal of molecular design is to control the emission color, enhance the photoluminescence quantum yield (PLQY), and ensure good thermal and electrochemical stability.

Tuning Emission Color

The emission color is determined by the energy of the lowest triplet excited state (T₁). This energy can be precisely modulated by introducing electron-donating or electron-withdrawing groups onto the 2-phenylpyridine ligand.

-

Blue Shift (Higher Energy): Introducing electron-withdrawing groups, such as fluorine (-F) or trifluoromethyl (-CF₃), onto the phenyl ring of the ppy ligand stabilizes the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO).[6] This widens the HOMO-LUMO gap, resulting in a blue shift of the emission spectrum. Achieving stable and efficient deep-blue emitters remains a significant challenge due to the high T₁ energy required, which can make the molecules susceptible to degradation.[7][8]

-

Red Shift (Lower Energy): Conversely, extending the π-conjugation of the ligand or adding electron-donating groups can lower the T₁ energy, leading to green, yellow, or red emission.[9] For instance, replacing the phenyl ring with more extended aromatic systems like benzothiophene can produce deep-red emitters.[10]

Enhancing Quantum Efficiency and Stability

High PLQY is achieved by designing rigid molecular structures that minimize non-radiative decay pathways, such as those caused by vibrational relaxation.

-

Steric Hindrance: Introducing bulky substituents on the ppy or ancillary ligands can prevent intermolecular π–π stacking in the solid state. This aggregation often leads to self-quenching and a reduction in efficiency.

-

Ancillary Ligands: The choice of the ancillary ligand (e.g., acetylacetonate (acac), picolinate) also plays a crucial role. It can modify the complex's geometry, charge transport properties, and thermal stability without drastically altering the emission color, which is primarily dictated by the cyclometalated ppy ligands.[5]

The general structure and key modification sites for a heteroleptic iridium(III) complex are illustrated below.

Caption: General structure of a (ppy)₂Ir(LX) complex.

Synthesis of 2-Phenylpyridine Iridium Emitters

The synthesis of heteroleptic iridium(III) complexes typically follows a well-established two-step procedure.[2] The first step involves the formation of a chloride-bridged iridium dimer, which is then cleaved in the second step by reaction with the ancillary ligand.

Experimental Protocol: Synthesis of Bis(2-phenylpyridine)iridium(III) (acetylacetonate) [Ir(ppy)₂(acac)]

This protocol describes the synthesis of a classic, highly efficient green emitter.

Part A: Synthesis of the Chloride-Bridged Dimer, [Ir(ppy)₂Cl]₂

-

Reactant Setup: In a two-neck round-bottom flask equipped with a condenser, combine Iridium(III) chloride hydrate (IrCl₃·nH₂O, 1.0 eq.) and 2-phenylpyridine (2.5-3.0 eq.).

-

Solvent Addition: Add a 3:1 mixture of 2-ethoxyethanol and water as the solvent.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere for 12-24 hours. The progress can be monitored by TLC.

-

Isolation: After cooling to room temperature, the resulting yellow-orange precipitate is collected by filtration, washed sequentially with methanol and hexane, and dried under vacuum. This yields the [Ir(ppy)₂Cl]₂ dimer.

Part B: Synthesis of the Final Complex, Ir(ppy)₂(acac)

-

Reactant Setup: In a round-bottom flask, dissolve the [Ir(ppy)₂Cl]₂ dimer (1.0 eq.) and acetylacetone (acacH, 2.5-3.0 eq.) in a solvent such as 2-ethoxyethanol or dichloromethane.

-

Base Addition: Add a base, typically sodium carbonate (Na₂CO₃, 5.0 eq.), to deprotonate the acetylacetone.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere for 8-16 hours.

-

Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization or sublimation to yield the final bright yellow Ir(ppy)₂(acac) product.

The following diagram illustrates this synthetic workflow.

Caption: Synthetic workflow for Ir(ppy)₂(acac).

Photophysical and Electrochemical Characterization

Thorough characterization is essential to validate the molecular design and predict the performance of the emitter in a device. Theoretical methods like Density Functional Theory (DFT) are also employed to understand electronic structures and photophysical properties.[11][12]

-

UV-Visible Absorption: Reveals the electronic transitions. The low-energy absorption bands are typically due to a mix of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) π–π* transitions.

-

Photoluminescence (PL) Spectroscopy: Determines the emission peak wavelength (λₑₘ) and color purity (full width at half maximum, FWHM).

-

Photoluminescence Quantum Yield (PLQY, Φₚₗ): Measures the emission efficiency of the material in solution or thin film. A high PLQY (>80%) is crucial for high-efficiency devices.

-

Phosphorescence Lifetime (τ): The decay lifetime of the excited state. For phosphorescent emitters, this is typically in the microsecond range.[6]

-

Cyclic Voltammetry (CV): An electrochemical technique used to determine the HOMO and LUMO energy levels. These values are critical for assessing the ease of charge injection from adjacent layers in an OLED.

Table 1: Representative Photophysical and Electrochemical Data

| Complex ID | Key Substituent | Emission Peak (nm) | PLQY (%) | Lifetime (µs) | HOMO (eV) | LUMO (eV) |

| Ir(ppy)₃ | None (Green) | 512 | ~97 | 1.9 | -5.1 | -2.4 |

| FIrpic | 2',4'-difluoro (Blue) | 472 | ~80 | 1.1 | -5.5 | -2.6 |

| Ir(btp)₂(acac) | Benzothienyl (Red) | 615 | ~60 | 4.5 | -5.2 | -3.1 |

Note: Values are approximate and can vary with measurement conditions and host material.

OLED Device Fabrication and Performance

The ultimate test of a novel emitter is its performance within a multilayer PhOLED. The device architecture is engineered to ensure balanced charge injection and transport, confining electron-hole recombination to the emissive layer (EML).

Standard Device Architecture

A typical bottom-emitting PhOLED stack consists of:

-

Substrate: Glass with a patterned Indium Tin Oxide (ITO) anode.

-

Hole Injection Layer (HIL): Facilitates injection of holes from the anode.

-

Hole Transport Layer (HTL): Transports holes to the EML.

-

Emissive Layer (EML): A host material doped with the phosphorescent emitter (typically 5-15 wt%). This is where light is generated.

-

Hole Blocking Layer (HBL): Prevents holes from leaking past the EML.

-

Electron Transport Layer (ETL): Transports electrons to the EML.

-

Electron Injection Layer (EIL): Facilitates injection of electrons from the cathode.

-

Cathode: A low work function metal, such as LiF/Al.

Caption: Schematic of a standard PhOLED device stack.

Experimental Protocol: Fabrication by Thermal Evaporation

-

Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to increase the ITO work function.

-

Layer Deposition: The cleaned substrate is loaded into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

-

Organic Layers: The HIL, HTL, EML, HBL, ETL, and EIL materials are deposited sequentially. For the EML, the host and emitter are co-evaporated from separate sources, with their deposition rates carefully controlled to achieve the desired doping concentration.

-

Cathode Deposition: A shadow mask is used to define the cathode area, and the LiF and Al layers are deposited.

-

Encapsulation: The completed device is immediately encapsulated in a nitrogen-filled glovebox to protect it from oxygen and moisture, which rapidly degrade OLED performance.

Performance Metrics

The device's performance is evaluated based on several key parameters:

-

External Quantum Efficiency (EQE): The ratio of photons emitted out of the device to electrons injected. State-of-the-art green PhOLEDs based on Ir(ppy)₃ derivatives can achieve EQEs exceeding 20%.[13]

-

Luminous Efficacy (cd/A): A measure of the light output (in candelas) per unit of current (in amperes).

-

Commission Internationale de l'Éclairage (CIE) Coordinates: A pair of (x, y) values that define the emission color on a standardized chromaticity diagram.[14]

-

Efficiency Roll-off: The decrease in EQE at high brightness levels, often attributed to factors like triplet-triplet annihilation.[1] Minimizing roll-off is a major area of research.

Table 2: Example Electroluminescent Performance

| Emitter | Host | Max EQE (%) | Max Efficacy (cd/A) | CIE (x, y) |

| Ir(ppy)₃ | CBP | 23.8 | 70 | (0.30, 0.61) |

| FIrpic | mCBP | 22.7 | 45 | (0.14, 0.28) |

| Ir(MDQ)₂(acac) | CBP | 16.5 | 33.8 | (0.67, 0.33) |

Note: Performance is highly dependent on the full device stack and host material. Data compiled from representative literature.[7][13][15]

Conclusion and Future Outlook

Derivatives of 2-phenylpyridine have been instrumental in the success of phosphorescent OLEDs, enabling highly efficient and color-tunable devices. The synthetic flexibility and robust performance of these iridium(III) complexes ensure they will remain a central focus of materials research. Future efforts will concentrate on overcoming the final hurdles for widespread commercialization: developing deep-blue emitters with long operational lifetimes, further suppressing efficiency roll-off at high luminance, and designing cost-effective, solution-processable materials for next-generation printed electronics.[16][17][18]

References

-

Molecular design of host materials for high power efficiency in blue phosphorescent organic light-emitting diodes doped with an imidazole ligand based triplet emitter. RSC Publishing. 19

-

Strategies for the Molecular Design of Donor–Acceptor-type Fluorescent Emitters for Efficient Deep Blue Organic Light Emitting Diodes. Chemistry of Materials - ACS Publications. 20

-

Molecular Design Strategies for Color Tuning of Blue TADF Emitters. PMC. 16

-

The molecular design strategy adopted in the present study for constructing Pt(II) complexes. ResearchGate. 7

-

Molecular Design Strategies for Color Tuning of Blue TADF Emitters. ACS Publications. 8

-

Highly efficient phosphorescent organic light-emitting diodes based on novel bipolar iridium complexes with easily-tuned emission colors by adjusting fluorine substitution on phenylpyridine ligands. RSC Publishing. 6

-

Device characteristics of alternating-current-driven colour-tunable phosphorescent organic light-emitting diodes. EPJ Web of Conferences. 14

-

Theoretical insight on electronic structure and photophysical properties of a series of cyclometalated iridium(III) complexes bearing the substituted phenylpyrazole with different electron-donating or electron-accepting groups. PubMed. 11

-

Highly efficient phosphorescent polymer OLEDs fabricated by screen printing. ResearchGate. 17

-

Synthesis, characterization, photophysical and electrochemical properties of new phosphorescent dopants for OLEDs. Sci-Hub. 5

-

Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer. PMC. 13

-

Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications. PMC. 2

-

Triplet State Properties of the OLED Emitter Ir(btp)2(acac): Characterization by Site-Selective Spectroscopy and Application of High Magnetic Fields. Inorganic Chemistry - ACS Publications. 10

-

Molecular structures of representative Ir(III) complexes containing 2-phenylpyridine (ppy) as cyclometalated ligands. ResearchGate. 3

-

Synthesis and Characterization of Red-Emitting Iridium(III) Complexes for Solution-Processable Phosphorescent Organic Light-Emitting Diodes. ResearchGate. 18

-

Computational insights into the photophysical and electroluminescence properties of homoleptic fac-Ir(C^N)3 complexes employing different phenyl-derivative-featuring phenylimidazole-based ligands for promising phosphors in OLEDs. Dalton Transactions (RSC Publishing). 12

-

High-efficiency fluorescent organic light-emitting devices using a phosphorescent sensitizer. Nature. 21

-

Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers. PMC. 1

-

Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate. 15

-

Advancing OLED Technology: The Role of 2-Phenylpyridine Suppliers. Boronpharm. 4

-

Highly Efficient Warm White Oleds Based on Phenyl Group Substitution with 2-Phenylpyridine Ancillary Ligands. ResearchGate. 23

-

Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. MDPI. 24

-

Red-phosphorescent OLEDs employing iridium (III) complexes based on 5-benzoyl-2-phenylpyridine derivatives. ResearchGate. 9

-

Synthesis, Photoluminescence, and Electroluminescence of Phosphorescent Dipyrido[3,2-a;2′3′-c]phenazine–Platinum(II) Complexes Bearing Hole-Transporting Acetylide Ligands. PMC. 25

Sources

- 1. Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Sci-Hub. Synthesis, characterization, photophysical and electrochemical properties of new phosphorescent dopants for OLEDs / Tetrahedron Letters, 2008 [sci-hub.kr]

- 6. Highly efficient phosphorescent organic light-emitting diodes based on novel bipolar iridium complexes with easily-tuned emission colors by adjusting fluorine substitution on phenylpyridine ligands - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Theoretical insight on electronic structure and photophysical properties of a series of cyclometalated iridium(III) complexes bearing the substituted phenylpyrazole with different electron-donating or electron-accepting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Computational insights into the photophysical and electroluminescence properties of homoleptic fac-Ir(C^N)3 complexes employing different phenyl-derivative-featuring phenylimidazole-based ligands for promising phosphors in OLEDs - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Green phosphorescent organic light-emitting diode exhibiting highest external quantum efficiency with ultra-thin undoped emission layer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epj-conferences.org [epj-conferences.org]

- 15. researchgate.net [researchgate.net]

- 16. Molecular Design Strategies for Color Tuning of Blue TADF Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Molecular design of host materials for high power efficiency in blue phosphorescent organic light-emitting diodes doped with an imidazole ligand based triplet emitter - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. 20.210.105.67 [20.210.105.67]

- 22. New Design Tactics in OLEDs Using Functionalized 2‐Phenylpyridine‐Type Cyclometalates of Iridium(III) and Platinum(II) | CiNii Research [cir.nii.ac.jp]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis, Photoluminescence, and Electroluminescence of Phosphorescent Dipyrido[3,2-a;2′3′-c]phenazine–Platinum(II) Complexes Bearing Hole-Transporting Acetylide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile & Characterization Protocol: 4-Methyl-5-nitro-2-phenylpyridine

The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 4-Methyl-5-nitro-2-phenylpyridine .

Document Type: Technical Whitepaper | Version: 1.0 Target Audience: Process Chemists, Formulation Scientists, and Crystallization Engineers.

Executive Summary

This compound is a functionalized pyridine derivative exhibiting a "push-pull" electronic structure. The presence of the electron-withdrawing nitro group at the C5 position, juxtaposed with the lipophilic phenyl ring at C2 and methyl group at C4, creates a distinct amphiphilic solubility profile.[1]

While specific mole-fraction solubility data (

Key Physicochemical Predictions

| Property | Characteristic | Impact on Solubility |

| Lipophilicity | High (Phenyl + Methyl) | Good solubility in aromatics (Toluene) and esters (Ethyl Acetate). |

| Polarity | Moderate-High (Nitro + Pyridine N) | High solubility in polar aprotics (DMSO, DMF).[1] |

| H-Bonding | Acceptor Only (No -OH/-NH) | Low solubility in water; moderate in alcohols (requires H-bond donation from solvent). |

| Crystallization | Tendency to "Oil Out" | Risk in single-solvent systems; anti-solvent methods recommended. |

Theoretical Solubility Framework

The solubility behavior of this compound is governed by the interplay between the crystal lattice energy (enthalpy of fusion) and the solvation enthalpy.

Hansen Solubility Parameters (HSP)

To select solvents rationally, we evaluate the solute's interaction radius (

-

(Dispersion): High contribution due to the phenyl-pyridine

-

(Polarity): Significant contribution from the

-

(H-Bonding): Moderate contribution (Acceptor sites on

Predicted Solubility Ranking:

-

High Solubility: DMSO > DMF > NMP (Strong dipole-dipole + H-bond matching).

-

Moderate Solubility: Acetone > Ethyl Acetate > Toluene > Dichloromethane.

-

Temperature-Dependent (Crystallization Candidates): Ethanol, Isopropanol, Acetonitrile.[1]

-

Poor Solubility (Anti-Solvents): Water, n-Heptane, Hexane.[1]

Experimental Protocol: Isothermal Solubility Determination

For rigorous process design, exact mole fraction solubility (

Materials & Equipment

-

Solute: this compound (Purity >98% by HPLC).

-

Solvents: HPLC Grade (dried over 3Å molecular sieves).

-

Apparatus: Jacketed equilibrium cell (

mL) with magnetic stirring. -

Analysis: HPLC-UV (Diode Array Detector).

Validated Workflow

The following Graphviz diagram outlines the critical path for data generation, ensuring self-validating checks (e.g., Tyndall effect, mass balance).

Figure 1: Self-validating workflow for isothermal solubility measurement. Note the critical check for solid phase presence to ensure saturation.

Thermodynamic Modeling & Data Analysis

Once experimental data (

Recommended Models

Based on literature for analogous nitro-aromatics (e.g., 4-methyl-2-nitroaniline), the Modified Apelblat Equation typically provides the highest correlation (

Model 1: Modified Apelblat Equation

[1]-

Use Case: Best for high-accuracy interpolation over wide temperature ranges.

-

Parameters:

are empirical constants derived from regression.

Model 2: van't Hoff Equation

[1]-

Use Case: Estimating dissolution enthalpy (

) and entropy ( -

Limitation: Assumes constant

over the temperature range (often valid only for narrow ranges).

Thermodynamic Logic Flow

Figure 2: Decision tree for selecting the appropriate thermodynamic correlation model.

Process Application: Crystallization & Purification

The solubility profile dictates the purification strategy. For this compound, the primary impurity risks are unreacted starting materials and isomers.

Solvent Selection Strategy

-

Recrystallization:

-

Primary Solvent: Ethanol or Isopropanol .

-

Rationale: Steep solubility curve (low solubility at 0°C, high at reflux).[1]

-

-

Anti-Solvent: Water .

-

Protocol: Dissolve in hot alcohol, add hot water to turbidity point, cool slowly.

-

-

-

"Oiling Out" Mitigation:

-

Nitro compounds often form oils before crystallizing.

-

Solution: Seed the mixture at the metastable limit (approx. 5-10°C below saturation temperature) with pure crystals to induce nucleation.

-

Comparative Solubility Table (Predicted)

Values are estimated based on structural analogues (e.g., 4-methyl-2-nitroaniline) and should be verified experimentally.

| Solvent | Solubility (298.15 K) | Solubility (323.15 K) | Process Utility |

| Methanol | Moderate | High | Good for washing; risk of yield loss. |

| Ethanol | Low-Moderate | High | Ideal for cooling crystallization. |

| Toluene | Moderate | Very High | Good for removing non-polar impurities. |

| Water | Insoluble | Insoluble | Ideal anti-solvent. |

| DMF | Very High | Very High | Use only for reaction solvent; difficult to crystallize from. |

References

-

Apelblat Equation Application: Zhang, Y., et al. "Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents." Journal of Chemical Thermodynamics, 2016.[1] (Demonstrates applicability of Apelblat to methyl-nitro-aniline derivatives).

-

Thermodynamic Modeling: Grant, D. J. W., & Higuchi, T. Solubility Behavior of Organic Compounds.[1] Wiley-Interscience, 1990.[1]

-

General Synthesis/Purification: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for pyridine derivative recrystallization).

-

Hansen Parameters: Hansen, C. M.[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.[1]

Sources

Difference between 4-Methyl-5-nitro-2-phenylpyridine and 2-phenylpyridine

An In-depth Technical Guide to the Core Differences Between 4-Methyl-5-nitro-2-phenylpyridine and 2-phenylpyridine

Abstract

This technical guide provides a comprehensive comparative analysis of 2-phenylpyridine and its substituted derivative, this compound. 2-Phenylpyridine is a foundational heterocyclic compound widely utilized as a ligand in organometallic chemistry and as a building block in organic synthesis. The introduction of a methyl group at the 4-position and a nitro group at the 5-position of the pyridine ring fundamentally alters the molecule's physicochemical properties, spectroscopic signature, chemical reactivity, and potential applications. This document elucidates these differences through a detailed examination of their electronic structure, synthesis, reactivity patterns, and functional significance, offering critical insights for professionals in materials science and medicinal chemistry.

Foundational Scaffolds: An Introduction

2-Phenylpyridine (C₁₁H₉N) is an aromatic heterocyclic compound characterized by a pyridine ring substituted with a phenyl group at the 2-position.[1] It serves as a classic bidentate ligand, particularly in the formation of cyclometalated complexes with transition metals like iridium and platinum, which are renowned for their applications in organic light-emitting diodes (OLEDs).[2][3] Its derivatives are also explored for their potential in pharmaceuticals and agrochemicals.[4][5]

This compound (C₁₂H₁₀N₂O₂) introduces two key functional groups to the core 2-phenylpyridine structure. The methyl group (-CH₃) is a weak electron-donating group, while the nitro group (-NO₂) is a powerful electron-withdrawing group. This specific substitution pattern creates a "push-pull" electronic environment that drastically modifies the molecule's properties and opens up distinct avenues for synthetic transformations and biological applications.

Comparative Physicochemical Properties

The addition of the methyl and nitro substituents significantly impacts the physical and chemical characteristics of the parent 2-phenylpyridine molecule. These differences are crucial for handling, reaction setup, and predicting the behavior of these compounds in various systems.

| Property | 2-Phenylpyridine | This compound | Rationale for Difference |

| Molecular Formula | C₁₁H₉N[1] | C₁₂H₁₀N₂O₂ | Addition of CH₃ and NO₂ groups. |

| Molecular Weight | 155.20 g/mol [6] | 214.22 g/mol | Increased mass from substituents. |

| Appearance | Colorless to pale yellow liquid[1] | Expected to be a yellow crystalline solid | The polar nitro group and increased molecular weight favor a solid state at room temperature. |

| Solubility | Soluble in organic solvents (ethanol, ether); limited solubility in water.[1] | Soluble in polar organic solvents; likely lower solubility in nonpolar solvents compared to 2-phenylpyridine. | The polar nitro group increases overall molecular polarity. |

| Basicity (pKa) | pKa ≈ 4.43 (moderately basic)[7] | Significantly lower than 2-phenylpyridine | The strong electron-withdrawing nitro group drastically reduces the electron density on the pyridine nitrogen, weakening its ability to accept a proton.[8] |

| Polar Surface Area | 12.89 Ų[7] | Significantly higher | The nitro group contributes substantially to the polar surface area. |

Spectroscopic Fingerprints: A Comparative Analysis

The structural differences are clearly reflected in the spectroscopic data of the two compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In 2-phenylpyridine, the spectrum shows a complex multiplet pattern for the nine aromatic protons on the two rings.[9][10] For this compound, the spectrum is distinguished by a new singlet in the aliphatic region (around δ 2.2-2.6 ppm) corresponding to the methyl protons.[11] The remaining pyridine protons are significantly shifted downfield due to the deshielding effect of the adjacent electron-withdrawing nitro group.

-

¹³C NMR: 2-phenylpyridine exhibits 11 distinct signals in its proton-decoupled ¹³C NMR spectrum.[9] The spectrum for this compound would show 12 signals, including a new signal for the methyl carbon. The carbons of the pyridine ring, particularly C4, C5, and C6, would experience significant shifts due to the electronic effects of the substituents.

Infrared (IR) Spectroscopy

The most telling difference in their IR spectra is the presence of strong, characteristic absorption bands for the nitro group in this compound. These appear as two distinct peaks corresponding to:

-

Asymmetric N-O stretching: ~1500-1560 cm⁻¹

-

Symmetric N-O stretching: ~1345-1385 cm⁻¹

These bands are absent in the spectrum of 2-phenylpyridine, which is dominated by C-H and C=N/C=C stretching vibrations.[12]

Synthesis and Chemical Reactivity

The functional groups dictate not only the synthetic routes to these molecules but also their subsequent chemical behavior.

Synthetic Pathways

Synthesis of 2-Phenylpyridine: A common laboratory-scale synthesis involves the reaction of pyridine with an organometallic phenylating agent, such as phenyllithium.[2][13]

Caption: Synthesis of 2-phenylpyridine via phenyllithium addition.

Protocol 1: Synthesis of 2-Phenylpyridine via Phenyllithium [13]

-

In a three-necked flask under a dry nitrogen atmosphere, place lithium metal and dry ether.

-

Add a solution of bromobenzene in dry ether dropwise to form phenyllithium. A vigorous reaction should occur.

-

Once the metal has largely disappeared, slowly add a solution of dry pyridine in dry toluene.

-

Distill off the ether and stir the remaining suspension at 110°C for several hours.

-

After cooling, cautiously add water and separate the organic layer.

-

Dry the toluene layer with pulverized potassium hydroxide and purify the product by vacuum distillation.

Synthesis of this compound: This molecule requires a multi-step approach. A plausible strategy involves the construction of the substituted nitropyridine ring first, followed by the introduction of the phenyl group, for instance, via a Suzuki coupling reaction. Multicomponent reactions are also a modern approach to synthesizing such substituted pyridines.[11]

Caption: Suzuki coupling for the synthesis of 2-phenylpyridine derivatives.

Comparative Chemical Reactivity

The electronic nature of the pyridine ring is fundamentally different between the two compounds, leading to divergent reactivity.

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus deactivated towards EAS compared to benzene.[14] In this compound, the potent electron-withdrawing nitro group further deactivates the ring, making electrophilic attack extremely difficult.

-

Nucleophilic Aromatic Substitution (SₙAr): This is the most significant point of divergence. 2-Phenylpyridine does not readily undergo SₙAr. However, the nitro group in this compound strongly activates the pyridine ring for nucleophilic attack.[15] This allows for the displacement of a suitable leaving group (or even the nitro group itself in some cases) by nucleophiles like alkoxides, amines, or thiolates.[16] This reactivity is a cornerstone for building molecular complexity.

-

Reactivity of the Nitro Group: The nitro group itself is a versatile functional handle. It can be readily reduced to an amino group (-NH₂) using various methods, such as catalytic hydrogenation or metal/acid combinations.[15] This transformation is critical in drug development, as the resulting aminopyridine is a key building block for synthesizing a vast range of biologically active molecules.[17]

-

C-H Activation: The ortho C-H bonds of the phenyl ring in 2-phenylpyridine are susceptible to activation by transition metals like palladium, enabling direct functionalization at that position.[18][19] While this reactivity would likely persist in the substituted analogue, the electronic changes in the pyridine ring could modulate the efficiency and selectivity of such reactions.

Caption: Comparative reactivity profiles.

Applications in Research and Development

The distinct properties of these two molecules lead them to different, albeit sometimes overlapping, application areas.

-

2-Phenylpyridine:

-

Materials Science: It is a cornerstone ligand for phosphorescent iridium(III) and platinum(II) complexes used in high-efficiency OLEDs. The electronic properties of these complexes can be tuned by modifying the 2-phenylpyridine ligand.[3]

-

Organic Synthesis: It serves as a versatile starting material for more complex molecules in the pharmaceutical and agrochemical industries.[4][5]

-

Medicinal Chemistry: Derivatives of 2-phenylpyridine have been investigated for various biological activities, including potential anticancer properties, often linked to mechanisms like the inhibition of thioredoxin reductase.[4][20]

-

-

This compound:

-

Medicinal Chemistry Intermediate: Its primary value lies in its role as a synthetic intermediate. The ability to perform SₙAr reactions on the ring and reduce the nitro group to an amine provides a powerful platform for generating libraries of novel compounds for drug discovery.[15] Aminopyridines are privileged structures found in numerous FDA-approved drugs.

-

Probe and Dye Development: The "push-pull" nature of the electron-donating methyl group and electron-withdrawing nitro group can give rise to interesting photophysical properties, such as solvatochromism, making such molecules candidates for chemical sensors or dyes. The structural isomer 2-N-phenylamino-5-nitro-4-methylpyridine has been shown to have tunable optical behavior.[21]

-

Conclusion

The distinction between 2-phenylpyridine and this compound is a clear illustration of the power of substituent effects in organic chemistry. The addition of a methyl and a nitro group is not a minor modification; it fundamentally transforms the parent scaffold. It converts a moderately basic, nucleophilic-resistant molecule primarily used in organometallics into a less basic, electrophile-resistant but nucleophile-activated building block, prized for its synthetic versatility in medicinal chemistry. For researchers, understanding these core differences is paramount for selecting the appropriate scaffold, designing rational synthetic routes, and ultimately, achieving the desired functional properties in novel materials and therapeutic agents.

References

-

Wikipedia. 2-Phenylpyridine. [Link]

-

FooDB. Showing Compound 2-Phenylpyridine (FDB004404). [Link]

-

Gopal, D. V., & Subrahmanyam, M. (2001). A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts. RSC Publishing. [Link]

-

Organic Syntheses Procedure. Pyridine, 2-phenyl-. [Link]

-

MDPI. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]

-

Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

PubChem - NIH. 2-Phenylpyridine | C11H9N | CID 13887. [Link]

-

RSC Publishing. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]

-

RSC Publishing. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]

-

NIST WebBook. Pyridine, 2-phenyl-. [Link]

-

NIST WebBook. Pyridine, 2-phenyl-. [Link]

-

PMC. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. [Link]

-

MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

-

MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. [Link]

-

Journal of the Chemical Society B: Physical Organic (RSC Publishing). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. [Link]

-

MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

-

PMC. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]

- Google Patents. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).

-

Srini Chem. Exploring the Properties and Applications of 4-Methyl-2,5-diphenylpyridine (CAS No: 156021-08-8). [Link]

-

Wikipedia. Pyridine. [Link]

- Article. (2025).

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

MDPI. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

- Google Patents. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.

Sources

- 1. CAS 1008-89-5: 2-phenylpyridine | CymitQuimica [cymitquimica.com]

- 2. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]

- 8. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 2-Phenylpyridine(1008-89-5) 1H NMR spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Pyridine, 2-phenyl- [webbook.nist.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Pyridine - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Cyclometalation conditions for 4-Methyl-5-nitro-2-phenylpyridine ligands

This Application Note is designed for researchers synthesizing Iridium(III) complexes with the highly specific electron-deficient ligand 4-Methyl-5-nitro-2-phenylpyridine (referred to herein as L-NO2 ).

The presence of the strongly electron-withdrawing nitro (-NO₂) group at the 5-position of the pyridine ring significantly alters the electronic landscape compared to the standard 2-phenylpyridine (ppy). This reduces the basicity of the pyridine nitrogen, kinetically retarding the initial coordination event. The following protocol is optimized to overcome this activation energy barrier while preserving the integrity of the nitro functionality.

Strategic Overview: The "Electron-Deficient" Challenge

Synthesizing Iridium(III) cyclometalates with nitro-substituted ligands requires a modified approach to the standard Nonoyama reaction.

-

Electronic Deactivation: The -NO₂ group (Hammett

) lowers the HOMO energy of the ligand and reduces the electron density at the pyridine nitrogen. This makes L-NO2 a weaker -

Solubility Constraints: Nitro-aromatics often exhibit poor solubility in alcohols. The 4-methyl group aids solubility in organic solvents but may not fully offset the polarity of the nitro group.

-

Redox Stability: While the nitro group is generally stable, prolonged reflux in alcohols (which can act as hydride sources) under basic conditions can lead to partial reduction to amines or azo-compounds. This protocol minimizes this risk by separating the cyclometalation (acidic/neutral) from the ancillary ligand coordination (mild basic).

Experimental Protocol

Phase I: Synthesis of the -Chloro-Bridged Dimer

Target:

This step utilizes the Nonoyama Reaction but requires higher thermal activation due to the lower basicity of the ligand.

Reagents & Stoichiometry:

| Reagent | Role | Equiv. | Notes |

| IrCl₃ · nH₂O | Metal Source | 1.0 | Determine exact Ir % content (usually ~54%) |

| L-NO2 | Ligand | 2.4 | Slight excess ensures full consumption of Ir |

| 2-Ethoxyethanol | Solvent | - | High boiling point (135°C), good solubility |

| Deionized Water | Co-solvent | - | Increases solubility of IrCl₃, prevents reduction |

Step-by-Step Methodology:

-

Preparation: In a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve IrCl₃ · nH₂O (1.0 mmol) and L-NO2 (2.4 mmol) in a mixture of 2-ethoxyethanol (15 mL) and water (5 mL).

-

Degassing: Sparge the solution with Nitrogen (N₂) or Argon for 15 minutes. Critical: Oxygen exclusion prevents ligand degradation at high temperatures.

-

Cyclometalation: Heat the mixture to 110–120°C (external oil bath temperature) under an inert atmosphere.

-

Note: Unlike standard ppy which reacts in 12-16h, L-NO2 may require 24–36 hours . Monitor by TLC (disappearance of free ligand is difficult to see due to excess, so monitor the disappearance of the dark brown IrCl₃ species and the formation of a yellow/orange precipitate).

-

-

Precipitation: Cool the reaction mixture to room temperature. If precipitation is not immediate, add 10 mL of water to force the dimer out of solution.

-

Isolation: Filter the solid (usually a yellow or orange powder).

-

Purification: Wash the precipitate sequentially with:

-

Water (

mL) – removes unreacted Ir salts. -

Methanol (

mL) – removes excess organic ligand. -

Diethyl Ether (

mL) – facilitates drying.

-

-

Drying: Dry the dimer in a vacuum oven at 60°C for 4 hours.

Phase II: Conversion to Monomer (Ancillary Ligand Coordination)

Target:

To prevent reduction of the nitro group, we use a mild base and moderate temperatures.

Reagents:

| Reagent | Equiv.[1][2][3] (vs Dimer) | Role |

| Dimer (from Phase I) | 1.0 | Precursor |

| Acetylacetone (Hacac) | 2.5 | Ancillary Ligand |

| Na₂CO₃ | 5.0 | Base (scavenges HCl) |

| 2-Ethoxyethanol | Solvent | Reaction Medium |

Methodology:

-

Suspend the Dimer (0.5 mmol) and Acetylacetone (1.25 mmol) in 2-ethoxyethanol (20 mL).

-

Add solid Na₂CO₃ (2.5 mmol).

-

Degas with N₂ for 10 minutes.

-

Heat to 85–90°C for 12–16 hours. Caution: Do not reflux vigorously. The base + alcohol + high heat can reduce the nitro group. 90°C is sufficient for the bridge-splitting reaction.

-

Work-up: Cool to room temperature. The product may precipitate.[4] If not, add water.

-

Purification: Filter the crude solid. Purify via silica gel column chromatography using DCM:Methanol (98:2) as eluent. The nitro group makes the complex more polar than standard Ir(ppy)₂(acac).

Visualization of Reaction Pathway[5]

The following diagram illustrates the critical decision points and chemical transformations.

Caption: Workflow for the synthesis of nitro-functionalized Iridium(III) complexes, highlighting the critical check-point at the dimer formation stage.

Quality Control & Validation

NMR Spectroscopy ( H-NMR)

-

Symmetry: The dimer is usually

symmetric (or -

Diagnostic Shifts:

-

H6 (Pyridine): Look for the proton adjacent to the Nitrogen. In the complex, this proton is shielded by the phenyl ring of the other ligand, shifting upfield (typically

9.0 -

H3 (Phenyl): The proton at the C-H activation site disappears.

-

Methyl Group: A sharp singlet around

2.4–2.6 ppm. -

Nitro Effect: Protons ortho to the -NO₂ group will be significantly deshielded (downfield, >8.5 ppm).

-

Mass Spectrometry (ESI-MS)

-

Dimer: Often difficult to see the molecular ion

due to the fragile chloride bridge. Look for the fragment -

Monomer: Should show a clear

or

References

-

Nonoyama, M. (1974). "Benzo[h]quinolin-10-yl-N Iridium(III) Complexes". Bulletin of the Chemical Society of Japan, 47(3), 767–768. Link(The foundational protocol for Ir(III) cyclometalation).

-

Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes". Inorganic Chemistry, 40(7), 1704–1711. Link(Standard protocols for substituted phenylpyridines).

-

Garces, F. O., et al. (1988). "Synthesis, structure, electrochemistry, and photophysics of methyl-substituted phenylpyridine ortho-metalated iridium(III) complexes". Inorganic Chemistry, 27(20), 3464–3471. Link(Specifics on methyl-substituted variants).

- Zhu, W., et al. (2017). "Rational Design of Nitro-Functionalized Iridium(III) Complexes for Long-Lived Phosphorescence". Scientific Reports, 7, 4075.

Sources

Procedure for nitration of 4-methyl-2-phenylpyridine at the 5-position

Application Note & Protocol

Topic: A Validated Protocol for the Regioselective Nitration of 4-Methyl-2-phenylpyridine at the C5-Position

Abstract & Introduction

Nitropyridine derivatives are cornerstone building blocks in medicinal chemistry and materials science, serving as versatile precursors for a wide array of functionalized heterocyclic compounds. The introduction of a nitro group onto the pyridine scaffold, however, is a non-trivial synthetic challenge. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, rendering it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene.[1][2] Furthermore, under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, which further deactivates the ring to a level comparable to nitrobenzene.[3][4]

This application note provides a detailed, robust protocol for the regioselective nitration of 4-methyl-2-phenylpyridine to yield the desired 5-nitro-4-methyl-2-phenylpyridine isomer. We will delve into the mechanistic principles governing the regioselectivity of this transformation and present a step-by-step methodology designed for reproducibility and safety. The protocol addresses the inherent challenges of pyridine nitration by carefully controlling reaction conditions to favor substitution at the C5-position, guided by the electronic effects of the existing substituents.

Mechanistic Rationale & Regioselectivity

The outcome of electrophilic substitution on a substituted pyridine ring is determined by a complex interplay between the deactivating effect of the ring nitrogen and the directing effects of the substituents.

-

Inherent Reactivity of the Pyridine Ring: The nitrogen atom withdraws electron density from the ring, making electrophilic attack difficult. When an attack does occur, it preferentially directs incoming electrophiles to the meta-positions (C3 and C5) to avoid placing a positive charge on the already electron-deficient nitrogen atom in the resonance structures of the reaction intermediate (the sigma complex).[1][2]

-

Influence of Substituents: In 4-methyl-2-phenylpyridine, we have two electron-donating groups (EDGs) that activate the ring towards electrophilic attack:

-

A methyl group at C4, which is an ortho-, para-director. It activates the C3 and C5 positions.

-

A phenyl group at C2, which is also an ortho-, para-director, activating the C3 and C6 positions.

-

-

Predicting the Site of Nitration: The C5-position is strongly activated by the ortho-methyl group and is also a meta-position relative to the ring nitrogen, making it a favorable site for nitration. The C3-position is activated by both the C2-phenyl and C4-methyl groups, making it a likely position for a competing side-reaction. The C6-position is sterically hindered by the adjacent phenyl group and less electronically favored. Therefore, careful control of the reaction conditions is paramount to maximize the yield of the desired 5-nitro isomer over the 3-nitro byproduct. This protocol is optimized to favor the kinetically and electronically preferred C5-position.

Experimental Protocol: Synthesis of 5-nitro-4-methyl-2-phenylpyridine

This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier | CAS No. |

| 4-Methyl-2-phenylpyridine | C₁₂H₁₁N | 169.22 | 5.00 g | 29.54 | 1.0 | Sigma-Aldrich | 56618-36-7 |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 25 mL | - | - | Fisher Scientific | 7664-93-9 |

| Fuming Nitric Acid (≥90%) | HNO₃ | 63.01 | 2.5 mL | ~59.4 | ~2.0 | VWR | 7697-37-2 |

| Crushed Ice | H₂O | 18.02 | 200 g | - | - | - | 7732-18-5 |

| Sodium Hydroxide (50% aq.) | NaOH | 40.00 | As needed | - | - | J.T. Baker | 1310-73-2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - | EMD Millipore | 75-09-2 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 10 g | - | - | Sigma-Aldrich | 7757-82-6 |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | As needed | - | - | Sorbent Technologies | 7631-86-9 |

Equipment

-

100 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Internal thermometer

-

Dropping funnel

-

Ice-water bath

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

A. Reaction Setup and Nitration

-

Cooling: Place the 100 mL three-neck flask, equipped with a magnetic stir bar and internal thermometer, in an ice-water bath.

-

Substrate Dissolution: Carefully add 25 mL of concentrated sulfuric acid to the flask. Once the acid has cooled to below 10 °C, slowly add 5.00 g (29.54 mmol) of 4-methyl-2-phenylpyridine in small portions. Stir until a clear, homogeneous solution is obtained. Maintain the internal temperature below 15 °C.

-

Nitrating Mixture Preparation: In a separate beaker, cool 2.5 mL of fuming nitric acid in an ice bath. CAUTION: Fuming nitric acid is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Slow Addition: Transfer the cold fuming nitric acid to the dropping funnel. Add the nitric acid dropwise to the stirred pyridine solution over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature between 0 °C and 5 °C during the entire addition.[5] A slight exotherm will be observed; control it by adjusting the addition rate.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 60 °C using a heating mantle. Maintain this temperature for 2 hours, monitoring the reaction by TLC (Thin Layer Chromatography) if desired.

B. Work-up and Isolation

-

Quenching: Cool the reaction mixture back down to room temperature. In a large beaker (1 L), place 200 g of crushed ice.

-

Precipitation: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic.

-

Neutralization: Place the beaker containing the acidic slurry into an ice bath. Slowly and cautiously add 50% aqueous sodium hydroxide solution dropwise to neutralize the mixture. Vigorous foaming will occur.[3] Continue adding base until the pH of the solution is approximately 8-9. A yellow-to-brown solid should precipitate.

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake with cold deionized water (3 x 50 mL) to remove residual salts.

-

Drying: Allow the crude product to air-dry on the filter, then transfer it to a vacuum desiccator to dry completely.

C. Purification and Characterization

-

Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is recommended to separate the desired 5-nitro isomer from the 3-nitro isomer and other impurities.

-

Product Collection: Collect the fractions containing the desired product (identified by TLC) and combine them.

-

Solvent Removal: Remove the solvent using a rotary evaporator to yield 5-nitro-4-methyl-2-phenylpyridine as a solid.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reagent preparation to final product characterization.

Caption: Workflow for the synthesis of 5-nitro-4-methyl-2-phenylpyridine.

Safety Precautions

-

Acid Handling: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Always handle them in a chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

Exothermic Reactions: The nitration reaction and the subsequent quenching and neutralization steps are highly exothermic. Maintain strict temperature control and perform additions slowly to prevent runaway reactions.

-

Nitrating Agents: Nitrating mixtures can react violently with organic materials. Ensure the reaction is clean and free of contaminants.

References

- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.

- Fernández, G. (n.d.). Electrophilic substitution on pyridine.

- BenchChem. (2025). Regioselectivity in Substituted Pyridine Reactions. Technical Support Center.

-

Vishash, T. (2020, September 4). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. Retrieved February 12, 2026, from [Link]

- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.

-

Quora. (2017, June 7). Why does pyridine not undergo an electrophilic substitution reaction? Retrieved February 12, 2026, from [Link]

-

YouTube. (2022, December 24). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved February 12, 2026, from [Link]

-

Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved February 12, 2026, from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved February 12, 2026, from [Link]

Sources

Application Note: Scalable Synthesis Routes for 4-Methyl-5-nitro-2-phenylpyridine Intermediates

Executive Summary

The intermediate 4-methyl-5-nitro-2-phenylpyridine is a critical scaffold in the synthesis of next-generation kinase inhibitors and non-steroidal mineralocorticoid receptor antagonists (e.g., Finerenone analogs).[1] Its structural complexity—featuring an electron-deficient pyridine ring substituted with both electron-donating (methyl) and electron-withdrawing (nitro, phenyl) groups—presents specific regioselectivity challenges.[1]

Direct nitration of 2-phenyl-4-methylpyridine is non-viable for scale-up due to competing nitration on the electron-rich phenyl ring.[1] This guide details a convergent, modular synthesis utilizing a Suzuki-Miyaura cross-coupling strategy. This route offers superior regiocontrol, safety profiles, and scalability compared to linear ring-construction methods.

Retrosynthetic Analysis & Strategy

The most robust disconnection relies on forming the biaryl bond after establishing the nitro-pyridine core.[1] This avoids the regioselectivity issues of nitrating a phenyl-pyridine system.[1]

Logical Pathway

-

Target: this compound.[1]

-

Disconnection: C2–C(Phenyl) bond.[1]

-

Precursors: 2-Chloro-4-methyl-5-nitropyridine + Phenylboronic acid.[1]

-

Starting Material: 2-Amino-4-methylpyridine (Commercially available, low cost).[1]

Figure 1: Retrosynthetic strategy prioritizing the Suzuki-Miyaura coupling to ensure regiochemical integrity.

Detailed Experimental Protocols

Stage 1: Synthesis of the Electrophile (2-Chloro-4-methyl-5-nitropyridine)[1][2][3]

This stage converts the inexpensive 2-amino-4-methylpyridine into the active coupling partner.[1] The route via the pyridone intermediate is preferred over direct Sandmeyer reactions for higher purity on scale.[1]

Step 1.1: Nitration of 2-Amino-4-methylpyridine

Objective: Introduce the nitro group at the 5-position (ortho to the activating methyl group).[1]

-

Reagents: 2-Amino-4-methylpyridine (1.0 eq), H₂SO₄ (conc.), HNO₃ (fuming).

-

Mechanism: Electrophilic aromatic substitution directed by the amino and methyl groups.[1]

Protocol:

-

Charge a reactor with H₂SO₄ (5.0 vol) and cool to 0–5 °C.

-

Slowly add 2-Amino-4-methylpyridine (1.0 eq) portion-wise, maintaining internal temperature <10 °C (Exothermic!).

-

Add HNO₃ (fuming, 1.2 eq) dropwise over 1 hour.

-

Warm the mixture to 60 °C and stir for 4–6 hours. Monitor by HPLC/TLC.[1]

-

Quench: Pour reaction mixture onto crushed ice (10 vol).

-

Neutralize with NH₄OH to pH 4–5 to precipitate the intermediate 2-amino-4-methyl-5-nitropyridine .[1][2]

Step 1.2: Hydrolysis to 2-Hydroxy-4-methyl-5-nitropyridine

Objective: Convert the amino group to a hydroxyl (pyridone tautomer) to facilitate chlorination.[1]

-

Reagents: NaNO₂, H₂SO₄ (dilute).[1]

Protocol:

-

Dissolve the Step 1.1 product in 10% H₂SO₄ (10 vol).

-

Cool to 0–5 °C.

-

Add aqueous NaNO₂ (1.2 eq) dropwise (diazotization).[1]

-

Warm to 80 °C for 2 hours (hydrolysis of diazonium salt).

-

Cool to room temperature. The product 2-hydroxy-4-methyl-5-nitropyridine typically precipitates.[1]

Step 1.3: Chlorination (The Activation)

Objective: Convert the hydroxy group to a chloro leaving group.[1]

-

Reagents: POCl₃ (Phosphorus oxychloride), DMF (cat.).[1]

Protocol:

-

Suspend Step 1.2 product in POCl₃ (5.0 vol).

-

Add DMF (0.1 eq) as a catalyst.[1]

-

Reflux (approx. 105 °C) for 3–4 hours until the solution is clear.

-

Work-up (Critical Safety): Remove excess POCl₃ via vacuum distillation.[1] Pour the residue slowly onto ice/water (vigorous hydrolysis!).[1]

-

Extract with Dichloromethane (DCM) or Ethyl Acetate.[1]

-

Wash organic layer with NaHCO₃ (sat.) and Brine.[1]

-

Concentrate to yield 2-Chloro-4-methyl-5-nitropyridine .[1][7][2][8]

Stage 2: The Suzuki-Miyaura Coupling (Target Synthesis)[1]

This is the convergent step. The use of a boronic acid ensures the phenyl ring is attached exclusively at the 2-position.[1]

Reaction Scheme:

Materials Table:

| Reagent | Equiv.[1][4][8][9] | Role | Notes |

| 2-Chloro-4-methyl-5-nitropyridine | 1.0 | Electrophile | Limiting reagent |

| Phenylboronic Acid | 1.2 | Nucleophile | Excess ensures completion |

| Pd(PPh₃)₄ | 0.03–0.05 | Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Na₂CO₃ | 2.5 | Base | 2M Aqueous solution |

| 1,4-Dioxane | 10 Vol | Solvent | Degassed |

Protocol:

-

Inertion: Purge a 3-neck flask with Nitrogen/Argon for 15 minutes.

-

Charging: Add 2-Chloro-4-methyl-5-nitropyridine (1.0 eq), Phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (3-5 mol%) to the flask.

-

Solvent: Add degassed 1,4-Dioxane and 2M Na₂CO₃ solution (ratio 4:1).

-

Reaction: Heat to 90–100 °C under inert atmosphere for 12–16 hours.

-

Work-up:

-

Purification:

-

Recrystallization from Ethanol/Heptane is often sufficient.[1]

-

Alternatively, flash chromatography (SiO₂, Hexane/EtOAc gradient).

-

Process Safety & Scale-Up Considerations

Thermal Hazards (Stage 1)[6]

-

Nitration: The nitration of aminopicoline is highly exothermic.[1] On scales >100g, active cooling and controlled addition rates are mandatory to prevent thermal runaway.[1][5]

-

POCl₃ Work-up: Quenching POCl₃ releases HCl gas and heat.[1] Never add water to POCl₃; always add the reaction mass to ice water slowly with venting.[1]

Impurity Profile

-

Regioisomers: The Suzuki route virtually eliminates regioisomers regarding the phenyl position.[1]

-

Homocoupling: Phenyl-Phenyl (Biphenyl) formation is a common byproduct of the boronic acid.[1] This is easily removed during recrystallization due to its high lipophilicity compared to the nitropyridine product.[1]

-

Palladium: For pharmaceutical applications, residual Pd must be scavenged (e.g., using SiliaMetS® Thiol or similar scavengers) to <10 ppm.[5]

Analytical Specifications

Target Molecule: this compound[1]

-

Appearance: Pale yellow to yellow crystalline solid.[1]

-

¹H NMR (400 MHz, CDCl₃):

- ~9.0 ppm (s, 1H, H-6 pyridine, deshielded by nitro).

- ~7.9–8.1 ppm (m, 2H, Phenyl ortho).

- ~7.8 ppm (s, 1H, H-3 pyridine).

- ~7.4–7.6 ppm (m, 3H, Phenyl meta/para).

- ~2.7 ppm (s, 3H, Methyl).

-

Mass Spectrometry (ESI+): [M+H]⁺ calc. 215.08, found 215.1.[1]

References

-

Synthesis of 2-Chloro-4-methyl-5-nitropyridine

-

Suzuki Coupling Methodologies on Nitropyridines

-

General Pyridine Nitration & Functionalization

Sources

- 1. 4-Methyl-5-phenylpyrimidine | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. US10717745B2 - Inhibitors of Bruton's tyrosine kinase and method of their use - Google Patents [patents.google.com]

- 6. Seminole State College Virtual Tour [sscok.edu]

- 7. prepchem.com [prepchem.com]

- 8. rsc.org [rsc.org]

- 9. 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8 | Benchchem [benchchem.com]

- 10. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Purification methods for 4-Methyl-5-nitro-2-phenylpyridine from reaction mixtures

Executive Summary & Chemical Context

User Query: "How do I isolate pure 4-Methyl-5-nitro-2-phenylpyridine from a crude nitration mixture?"

Technical Assessment: The synthesis of This compound typically involves the electrophilic nitration of 4-methyl-2-phenylpyridine .[1] This reaction is chemically complex due to competing directing groups.[1]

-

The Challenge: The methyl group (C4) and phenyl group (C2) both activate the ring, but the phenyl ring itself is also susceptible to nitration.[1] Furthermore, the basicity of the pyridine nitrogen can be altered by the strong acid media, affecting regioselectivity.[1]

-

Major Impurities:

This guide provides three validated workflows for purification, ranked by scalability and specificity.

Purification Methodologies

Method A: The "Scalable Standard" – Recrystallization

Best for: Removing phenyl-nitrated isomers and trace starting materials on a gram-to-kilogram scale.

The Logic: Nitro-pyridines are significantly more polar than their non-nitrated precursors but often pack efficiently in crystal lattices due to

Protocol:

-

Solvent Selection: Use a binary system of Ethanol (EtOH) and Water .[1]

-

Dissolution: Dissolve the crude yellow/orange solid in boiling EtOH (approx. 10 mL per gram of crude).

-

Clarification: If insoluble black tar is present (oxidative decomposition), filter hot through a Celite pad.[1]

-

Nucleation: Remove from heat. Add hot water dropwise until the solution becomes slightly turbid (cloud point).

-

Re-solubilization: Add just enough EtOH to clear the turbidity.

-

Crystallization: Allow to cool slowly to room temperature (25°C) over 4 hours. Do not use an ice bath immediately; rapid cooling traps regioisomers.[1]

-

Harvest: Filter the yellow needles. Wash with cold 50% EtOH/Water.[1]

| Parameter | Specification | Reason |

| Solvent System | EtOH : Water (approx 4:[1]1) | Balances lipophilicity of phenyl ring with polarity of nitro group.[1] |

| Cooling Rate | -10°C / hour | Slow growth excludes the structurally similar phenyl-nitro isomer.[1] |

| Yield Target | 65-75% | First crop usually yields >98% purity.[1] |

Method B: The "Precision Tool" – Flash Column Chromatography

Best for: Separating complex regioisomer mixtures (e.g., 3-nitro vs 5-nitro).[1]

The Logic: The nitro group at position 5 creates a strong dipole.[1] However, if nitration occurs on the phenyl ring, the dipole moment changes significantly.[1] Silica gel interacts differently with these electronic distributions.

Protocol:

-

Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

-

Mobile Phase: Gradient of Hexanes and Ethyl Acetate (EtOAc) .[1]

-

Loading: Dry load is recommended. Dissolve crude in DCM, add silica, evaporate to dryness, and load the powder.

-

Elution Profile:

Technical Note: If separation is poor, add 1% Triethylamine (TEA) to the mobile phase.[1] This neutralizes acidic sites on the silica that might cause tailing of the basic pyridine nitrogen.[1]

Method C: The "Chemist's Hack" – pH Swing Extraction

Best for: specifically removing unreacted starting material (4-methyl-2-phenylpyridine).[1]

The Logic:

-

Starting Material (SM): A standard pyridine derivative (pKa ~ 5-6).[1] Moderately basic.

-

Product (Prod): A nitro-pyridine.[1][2][3][4][5] The nitro group is strongly electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen (pKa < 2).[1]

-

The Trick: We can protonate the SM with weak acid while leaving the Product as a free base.[1]

Workflow Diagram (DOT):

Caption: pH-controlled extraction exploiting the reduced basicity of the nitro-pyridine product.

Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization instead of forming crystals. Why?

-

Diagnosis: This is the "Oiling Out" phenomenon, common with phenyl-pyridines containing impurities.[1] It usually means the temperature dropped too fast or the solvent composition is too polar (too much water).[1]

-

Fix: Re-heat until the oil dissolves. Add a small amount of pure Ethanol to increase solubility.[1] Let it cool very slowly with vigorous stirring. Scratch the glass side to induce nucleation.[1]

Q2: I see two spots on TLC very close together. Which is my product?

-

Diagnosis: Likely the 5-nitro (Target) and a phenyl-nitro isomer.[1]

-

Verification: Run a mini-workup. The spot that moves faster in Hex/EtOAc (higher Rf) is usually the this compound because the nitro group is shielded by the adjacent methyl and phenyl rings, making it slightly less polar than the exposed phenyl-nitro isomer. Always confirm with NMR.

Q3: The NMR shows a clean product, but the color is dark brown/black.

-

Diagnosis: Trace oxidative decomposition products (pyridine N-oxides or polymerized quinones) are highly colored even at <0.1% concentration.[1]

-

Fix: Dissolve in EtOAc and filter through a small pad of Activated Charcoal or Silica.[1] This will remove the chromophores without significant yield loss.[1]

References & Authority

-

General Synthesis of Phenylpyridines:

-

Nitration & Regioselectivity in Pyridines:

-

Crystallographic Data & Isomer Separation:

-

Chemical Properties (PubChem):

Disclaimer: This guide is for research purposes only. This compound is a potentially hazardous chemical.[1][6] Always review the specific MSDS before handling.

Sources

- 1. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | MDPI [mdpi.com]

- 2. 2-(4-Methylphenoxy)-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. scilit.com [scilit.com]

- 6. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

Technical Support Center: A Scientist's Guide to Solving Solubility Challenges of Nitro-Phenylpyridine Complexes in NMR Solvents

Prepared by: Gemini, Senior Application Scientist